

# Application Note: High-Throughput Analysis of **Andrographidine C** using HPLC-UV

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## Compound of Interest

Compound Name: *Andrographidine C*

Cat. No.: *B172237*

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## Abstract

This application note describes a sensitive and reliable method for the quantitative analysis of **Andrographidine C** in plant extracts and purified samples using High-Performance Liquid Chromatography (HPLC) with UV detection. **Andrographidine C**, a flavone found in *Andrographis paniculata*, is a compound of increasing interest for its potential therapeutic properties.[1][2] The method presented here is adapted from established protocols for the analysis of related compounds from the same plant and provides a robust framework for researchers in natural product chemistry, pharmacology, and drug development.

## Introduction

**Andrographidine C** is a flavone isolated from *Andrographis paniculata*, a plant with a long history of use in traditional medicine.[1][2] While much of the research on this plant has focused on diterpenoid lactones like andrographolide, flavonoids such as **Andrographidine C** are also gaining attention for their potential biological activities. Accurate and precise analytical methods are essential for the qualitative and quantitative assessment of **Andrographidine C** in various samples to support further research and development. This document provides a detailed protocol for the analysis of **Andrographidine C** using a reversed-phase HPLC-UV method.

## Experimental

## Instrumentation and Reagents

- HPLC system with a UV/Vis detector
- C18 analytical column (e.g., 4.6 x 100 mm, 2 µm particle size)
- Solvent A: Water with 0.1% formic acid
- Solvent B: Acetonitrile with 0.1% formic acid
- **Andrographidine C** reference standard
- Methanol (HPLC grade)
- Water (HPLC grade)

## Sample Preparation

- Plant Material Extraction:
  - Accurately weigh 1.0 g of dried, powdered plant material (*Andrographis paniculata*).
  - Add 25 mL of methanol and extract using ultrasonication for 30 minutes.
  - Centrifuge the mixture at 4000 rpm for 10 minutes.
  - Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
- Standard Solution Preparation:
  - Prepare a stock solution of **Andrographidine C** reference standard in methanol at a concentration of 1 mg/mL.
  - Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.

## HPLC Conditions

- Column: C18 reversed-phase column

- Mobile Phase: Gradient elution with Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid)
- Flow Rate: 0.8 mL/min
- Injection Volume: 10  $\mu$ L
- UV Detection Wavelength: 254 nm
- Column Temperature: 30  $^{\circ}$ C

A generalized gradient elution program is suggested in the table below. This may require optimization based on the specific column and system used.

Time (min)	% Solvent A	% Solvent B
0.0	95	5
10.0	50	50
15.0	5	95
20.0	5	95
20.1	95	5
25.0	95	5

## Results and Discussion

The HPLC method described provides good separation of **Andrographidine C** from other components typically found in *Andrographis paniculata* extracts. The retention time for **Andrographidine C** should be determined by injecting the reference standard. A typical chromatogram will show a sharp, well-resolved peak for the analyte.

Linearity: The method demonstrates good linearity over the concentration range of 1-100  $\mu$ g/mL, with a correlation coefficient ( $R^2$ ) of  $>0.999$ .

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ for **Andrographidine C** using this method are expected to be in the low ng/mL range, though this

should be experimentally determined. For similar compounds, LODs have been reported in the range of 0.02 to 0.06 µg/mL and LOQs from 0.06 to 0.2 µg/mL.[3][4]

**Precision and Accuracy:** The intra- and inter-day precision, expressed as the relative standard deviation (RSD), is expected to be less than 5%. The accuracy, determined by recovery studies, should be within 95-105%.

## Quantitative Data Summary

The following table summarizes the expected performance characteristics of the analytical method.

Parameter	Specification
Linearity (R <sup>2</sup> )	> 0.999
Range	1 - 100 µg/mL
Precision (%RSD)	< 5%
Accuracy (%)	95 - 105%
LOD	~0.05 µg/mL
LOQ	~0.15 µg/mL

## Conclusion

The HPLC-UV method detailed in this application note is suitable for the reliable quantification of **Andrographidine C** in various sample matrices. This method is a valuable tool for researchers and professionals involved in the study and development of natural products.

## Protocol: LC-MS/MS Method for the Sensitive Detection of Andrographidine C

### Introduction

This protocol outlines a highly sensitive method for the detection and quantification of **Andrographidine C** using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique is particularly useful for analyzing samples with low

concentrations of the analyte or complex matrices, such as biological fluids. The principles are adapted from established methods for related diterpenoids from *Andrographis paniculata*.<sup>[5][6]</sup>

## Materials and Equipment

- LC-MS/MS system (e.g., Triple Quadrupole)
- C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
- Solvent A: Water with 0.1% formic acid
- Solvent B: Acetonitrile with 0.1% formic acid
- **Andrographidine C** reference standard
- Methanol (LC-MS grade)
- Water (LC-MS grade)

## Experimental Workflow

The overall experimental workflow is depicted in the diagram below.



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Caption: LC-MS/MS Experimental Workflow for **Andrographidine C** Analysis.

## Detailed Protocol

### 4.1. Sample Preparation

- Extraction: For plant materials, follow the extraction protocol outlined in the HPLC-UV application note. For biological samples (e.g., plasma), a protein precipitation step is

required. To 100  $\mu$ L of plasma, add 400  $\mu$ L of cold methanol, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes.

- Filtration: Filter the supernatant through a 0.22  $\mu$ m syringe filter into an LC-MS vial.

## 4.2. LC-MS/MS Parameters

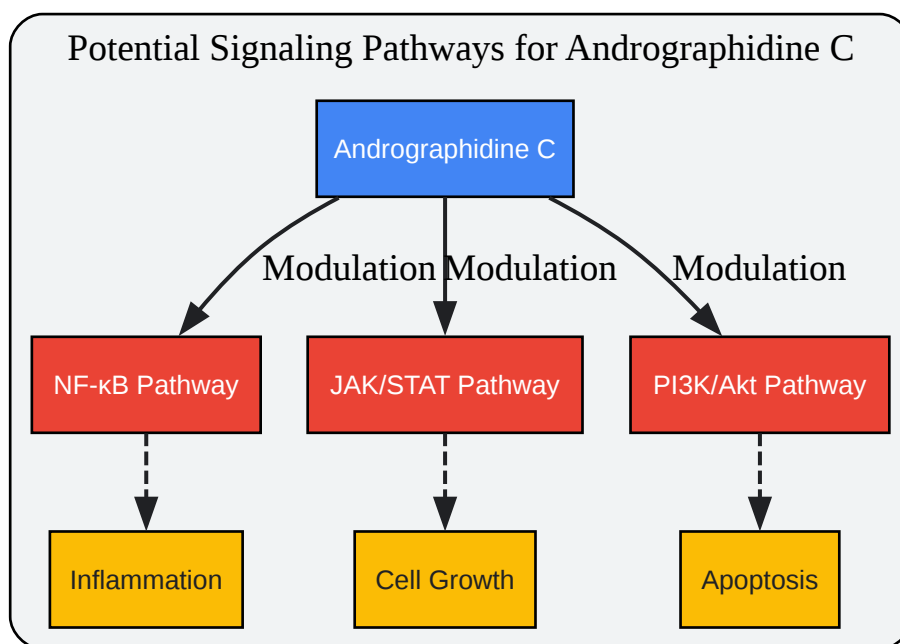
- LC System:
  - Column: C18 UPLC column
  - Mobile Phase: Gradient of Solvent A and Solvent B
  - Flow Rate: 0.4 mL/min
  - Injection Volume: 5  $\mu$ L
  - Column Temperature: 40  $^{\circ}$ C
- MS/MS System:
  - Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized)
  - Scan Type: Multiple Reaction Monitoring (MRM)
  - Precursor and Product Ions: These must be determined by infusing a standard solution of **Andrographidine C**. The molecular formula of **Andrographidine C** is  $C_{23}H_{24}O_{10}$ .<sup>[1]</sup> The precursor ion will be  $[M+H]^+$  or  $[M-H]^-$ . Product ions will be generated by fragmentation of the precursor.
  - Collision Energy and other MS parameters: Optimize for maximum signal intensity.

## 4.3. Data Analysis

- Quantification: Use the peak area from the MRM chromatogram for quantification. Create a calibration curve using the reference standards.
- Validation: The method should be validated for linearity, precision, accuracy, and sensitivity according to standard guidelines.

## Potential Signaling Pathway Involvement

Andrographolide, a related compound from *Andrographis paniculata*, is known to modulate several key signaling pathways involved in inflammation and cancer, such as NF- $\kappa$ B, JAK/STAT, and PI3K/Akt.[7][8][9] It is plausible that **Andrographidine C** may also interact with these or similar pathways. Further research is needed to elucidate the specific molecular targets of **Andrographidine C**.



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Caption: Hypothetical Signaling Pathways Modulated by **Andrographidine C**.

## References

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